3-[4-(2-Phenylethenyl)phenyl]prop-2-enehydrazide
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Overview
Description
2-Propenoic acid, 3-[4-(2-phenylethenyl)phenyl]-, hydrazide is a chemical compound with a complex structure that includes a propenoic acid backbone and a phenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-[4-(2-phenylethenyl)phenyl]-, hydrazide typically involves the reaction of 2-Propenoic acid derivatives with hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 2-Propenoic acid derivative and hydrazine.
Reaction Conditions: Solvent (ethanol or methanol), heating.
Product Formation: 2-Propenoic acid, 3-[4-(2-phenylethenyl)phenyl]-, hydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-[4-(2-phenylethenyl)phenyl]-, hydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-Propenoic acid, 3-[4-(2-phenylethenyl)phenyl]-, hydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-[4-(2-phenylethenyl)phenyl]-, hydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid: 2-Propenoic acid, 3-phenyl-.
Phenylacrylic Acid: 3-Phenyl-2-propenoic acid.
Cinnamylic Acid: 3-Phenyl-2-propenoic acid (cinnamic acid).
Uniqueness
2-Propenoic acid, 3-[4-(2-phenylethenyl)phenyl]-, hydrazide is unique due to the presence of the hydrazide group, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds like cinnamic acid and phenylacrylic acid, which do not contain the hydrazide group.
Properties
CAS No. |
100980-98-1 |
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Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
3-[4-(2-phenylethenyl)phenyl]prop-2-enehydrazide |
InChI |
InChI=1S/C17H16N2O/c18-19-17(20)13-12-16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14/h1-13H,18H2,(H,19,20) |
InChI Key |
RXANDPOXRVJGHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC(=O)NN |
Origin of Product |
United States |
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